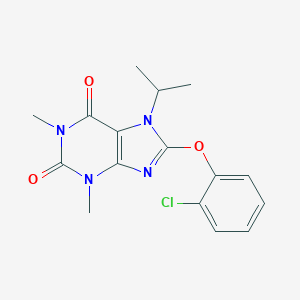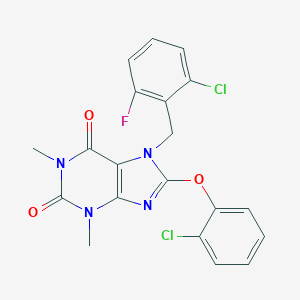![molecular formula C21H16BrN3O2S B300480 N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300480.png)
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as BB-94, is a chemical compound that belongs to the class of hydroxamic acids. It was first synthesized in 1993 by British researchers and is commonly used in scientific research applications. BB-94 is known for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins.
Mécanisme D'action
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide works by binding to the active site of MMPs, thereby preventing them from cleaving extracellular matrix proteins such as collagen and elastin. This inhibition of MMP activity can lead to a reduction in tumor invasion and metastasis, as well as a reduction in inflammation and tissue damage in diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects:
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of MMP activity, it has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has also been shown to reduce the activity of osteoclasts, which are cells involved in bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has several advantages as a research tool. It is a highly specific inhibitor of MMPs, and its inhibitory activity is reversible. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide can be toxic to cells at high concentrations, and its inhibitory activity can be affected by the presence of other compounds in the cell culture medium.
Orientations Futures
There are several potential future directions for research involving N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide. One area of interest is the development of more specific inhibitors of individual MMPs, which could have greater therapeutic potential than non-specific inhibitors such as N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide. Another area of research is the use of MMP inhibitors in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is also interest in the use of MMP inhibitors for the treatment of non-cancerous diseases such as osteoarthritis and cardiovascular disease.
Méthodes De Synthèse
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with thiosemicarbazide, followed by the reaction of the resulting compound with 4-aminobenzamide. The final product is obtained through the reaction of this intermediate compound with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide is widely used in scientific research applications, particularly in the field of cancer research. MMPs are known to be involved in tumor invasion and metastasis, and N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to inhibit their activity, thereby reducing the invasive potential of cancer cells. In addition, N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide has also been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, atherosclerosis, and periodontitis.
Propriétés
Nom du produit |
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C21H16BrN3O2S |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
N-[(4-benzamidophenyl)carbamothioyl]-2-bromobenzamide |
InChI |
InChI=1S/C21H16BrN3O2S/c22-18-9-5-4-8-17(18)20(27)25-21(28)24-16-12-10-15(11-13-16)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H2,24,25,27,28) |
Clé InChI |
LCHPXHNBQHLJQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)






![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)